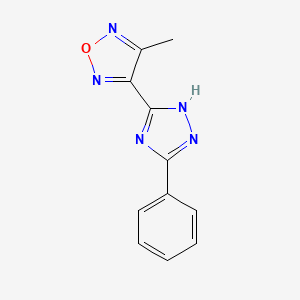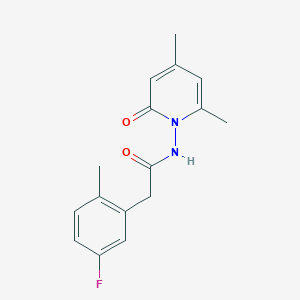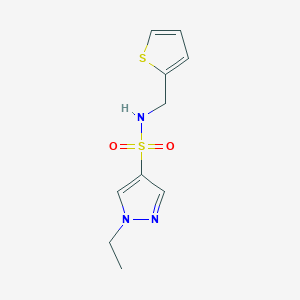
3-methyl-4-(5-phenyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-(5-phenyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with an oxadiazole ring, along with a phenyl group and a methyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(5-phenyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of acyl hydrazides with nitriles or carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Coupling of the Rings: The triazole and oxadiazole rings are then coupled together through a condensation reaction, often facilitated by a catalyst such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(5-phenyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazole and oxadiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-methyl-4-(5-phenyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-(5-phenyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of microtubule dynamics.
Comparison with Similar Compounds
Similar Compounds
4-(5-phenyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole: Lacks the methyl group at the 3-position.
3-methyl-4-(5-phenyl-1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole: Contains a different oxadiazole ring structure.
Uniqueness
3-methyl-4-(5-phenyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a triazole and oxadiazole ring system, along with the phenyl and methyl groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-4-(3-phenyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-9(16-17-15-7)11-12-10(13-14-11)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSKSYNDZMMSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2=NC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-N'-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]malonamide](/img/structure/B5267754.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5267766.png)
![ETHYL 3-[1-(DIMETHYLCARBAMOYL)PIPERIDINE-3-AMIDO]BENZOATE](/img/structure/B5267770.png)
![N-[(Z)-3-oxo-1-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B5267782.png)

![2-chloro-N-[1-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5267803.png)
![N-[(E)-1-(4-chlorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide](/img/structure/B5267814.png)
![3-{2-[(1-isobutylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267820.png)
![2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5267830.png)
![4'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5267836.png)
![8-fluoro-2-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]methyl}-4(1H)-quinolinone](/img/structure/B5267838.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5267850.png)
![4-[(4Z)-4-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B5267857.png)
